molecular formula C8H17BrZn B160106 N-Octylzinc bromide CAS No. 131379-13-0

N-Octylzinc bromide

Cat. No. B160106
CAS RN: 131379-13-0
M. Wt: 258.5 g/mol
InChI Key: KIWWBFIVWRIFIX-UHFFFAOYSA-M
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Description

N-Octylzinc bromide is a chemical compound with the CAS Number: 131379-13-0 . It is also known as octylzinc (II) bromide . It is typically stored at temperatures between 2 and 8 degrees Celsius .


Molecular Structure Analysis

The molecular formula of N-Octylzinc bromide is C8H17.BrH.Zn . Its molecular weight is 258.52 . The InChI key is YLHMUQYQPDRKAH-UHFFFAOYSA-M .


Chemical Reactions Analysis

While specific chemical reactions involving N-Octylzinc bromide are not available, organozinc reagents are known to be involved in various catalytic reactions . They are particularly useful in Negishi coupling, a powerful tool for the formation of C-C bonds .


Physical And Chemical Properties Analysis

N-Octylzinc bromide is a highly flammable liquid and vapor . It is harmful if swallowed and may cause severe skin burns and eye damage . It may also cause respiratory irritation and drowsiness or dizziness .

Scientific Research Applications

Material Science

In material science, N-Octylzinc bromide finds intriguing applications:

Other Applications

Beyond the primary fields mentioned above, N-Octylzinc bromide also contributes to:

N-Octylzinc bromide 0.5 M in THF | VWR Buy N-Octylzinc bromide | 131379-13-0 Characterization of ZnBr2 solution as a liquid radiation shield for …

Safety and Hazards

N-Octylzinc bromide is highly flammable and can release flammable gases which may ignite spontaneously when in contact with water . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is suspected of causing cancer and is harmful if swallowed .

Future Directions

While specific future directions for N-Octylzinc bromide are not available, there is ongoing research into the use of organozinc compounds in energy storage, such as in zinc–bromine rechargeable batteries . These batteries are considered promising candidates for next-generation energy storage due to their potentially lower material cost, deep discharge capability, non-flammable electrolytes, relatively long lifetime, and good reversibility .

properties

IUPAC Name

bromozinc(1+);octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17.BrH.Zn/c1-3-5-7-8-6-4-2;;/h1,3-8H2,2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWWBFIVWRIFIX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC[CH2-].[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17BrZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Octylzinc bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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